molecular formula C29H29N3O4S B2532648 3-(3,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113140-53-6

3-(3,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2532648
CAS No.: 1113140-53-6
M. Wt: 515.63
InChI Key: MXNYOJDSUYFNAC-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The key steps may include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the 3,5-dimethylphenyl and 4-methoxyphenyl groups can be done through nucleophilic substitution reactions.

    Sulfanyl Group Introduction: The sulfanyl group can be introduced via thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The quinazoline core is known for its biological relevance, and modifications to this structure can lead to the discovery of new bioactive compounds.

Medicine

In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of the quinazoline core suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. Generally, compounds with a quinazoline core can act by inhibiting enzymes, binding to receptors, or interfering with cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, also contain a quinazoline core.

    Phenyl Substituted Quinazolines: Compounds with similar phenyl substitutions may exhibit comparable biological activities.

Uniqueness

The uniqueness of 3-(3,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide lies in its specific substitution pattern and the presence of the sulfanyl group. These features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S/c1-17(2)30-27(34)21-8-11-24-25(15-21)31-29(32(28(24)35)22-13-18(3)12-19(4)14-22)37-16-26(33)20-6-9-23(36-5)10-7-20/h6-15,17H,16H2,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNYOJDSUYFNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N=C2SCC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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